molecular formula C12H12BrN3 B1525349 5-Bromo-4-methyl-N-(2-pyridinylmethyl)-2-pyridinamine CAS No. 1220035-86-8

5-Bromo-4-methyl-N-(2-pyridinylmethyl)-2-pyridinamine

Cat. No. B1525349
CAS RN: 1220035-86-8
M. Wt: 278.15 g/mol
InChI Key: YIXUVYLRCKHMOI-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-N-(2-pyridinylmethyl)-2-pyridinamine (5-BMPP) is a small molecule that has been studied extensively for its potential use in various biochemical and physiological processes. 5-BMPP is a brominated pyridine derivative, and is a member of the pyridine family of compounds. It has been studied for its potential applications in drug design, enzymatic catalysis, and more. 5-BMPP is of particular interest due to its ability to interact with DNA and RNA, as well as its ability to bind to certain proteins.

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-4-methyl-N-(2-pyridinylmethyl)-2-pyridinamine is a compound involved in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These reactions facilitate the production of novel compounds with potential applications in various fields, including materials science and pharmacology. The synthesis process often involves reacting the compound with arylboronic acids, leading to moderate to good yields of the desired products. Density Functional Theory (DFT) studies, such as those involving frontier molecular orbitals analysis and molecular electrostatic potential, help in understanding the chemical properties and reaction pathways of these pyridine derivatives (Ahmad et al., 2017).

Biological and Pharmacological Activities

The synthesized pyridine derivatives exhibit a range of biological activities. For instance, some compounds show significant anti-thrombolytic activity, indicating their potential in treating blood clot-related disorders. Others display biofilm inhibition properties, suggesting their use in combating biofilm-associated infections. The haemolytic activities of these compounds are also studied to assess their safety profile in biological systems. Notably, specific derivatives have demonstrated potent inhibitory effects against bacterial strains such as Escherichia coli, highlighting their potential as antibacterial agents (Ahmad et al., 2017).

Material Science Applications

In addition to biological activities, pyridine derivatives synthesized from this compound can be explored as chiral dopants for liquid crystals. The DFT studies that describe the reaction pathways and chemical properties of these compounds also shed light on their potential applications in the design and development of advanced materials with specific optical and electronic properties (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-9-6-12(16-8-11(9)13)15-7-10-4-2-3-5-14-10/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXUVYLRCKHMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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